6-Methyl-1H-indazol-3-ol

Description

BenchChem offers high-quality 6-Methyl-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

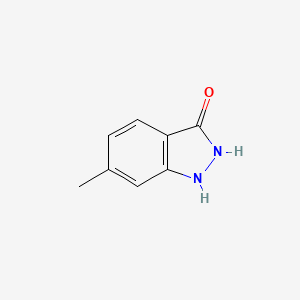

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGLOJSIXFHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512873 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82722-05-2 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol: Chemical Properties and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-1H-indazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate its use as a versatile building block in the creation of novel therapeutics.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that can bind with high affinity to biological targets. Indazole derivatives are found in a range of FDA-approved drugs, including the anti-cancer agent pazopanib and the antiemetic granisetron[1]. The therapeutic potential of indazoles is vast, with demonstrated activities including anti-inflammatory, anti-tumor, and anti-HIV properties[2].

6-Methyl-1H-indazol-3-ol belongs to the indazolone family, a subset of indazoles with a hydroxyl group at the 3-position. This functional group is crucial as it introduces a key hydrogen bond donor/acceptor site and also allows for further chemical modification. The methyl group at the 6-position provides a lipophilic contact point and can influence the molecule's metabolic stability and binding selectivity.

Physicochemical and Structural Properties

While specific experimental data for 6-Methyl-1H-indazol-3-ol is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C8H8N2O | Calculated |

| Molecular Weight | 148.16 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar indazolones[3] |

| Melting Point | Estimated in the range of 160-180 °C | Based on analogues like 1-benzyl-1H-indazol-3-ol (166-170 °C)[3] |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. | General characteristic of heterocyclic compounds and data for 1-benzyl-1H-indazol-3-ol[4] |

| Tautomerism | Exists in equilibrium with its keto tautomer, 6-Methyl-1,2-dihydro-3H-indazol-3-one. | Fundamental property of 3-hydroxyindazoles. |

Tautomerism: The Hydroxy-Keto Equilibrium

A critical chemical feature of 6-Methyl-1H-indazol-3-ol is its existence as a mixture of two tautomeric forms: the aromatic hydroxy form (6-Methyl-1H-indazol-3-ol) and the non-aromatic keto form (6-Methyl-1,2-dihydro-3H-indazol-3-one). The equilibrium between these two forms is influenced by the solvent, pH, and temperature. In many biological systems and organic reactions, both tautomers may be present and exhibit different reactivity and binding modes.

Caption: Tautomeric equilibrium of 6-Methyl-1H-indazol-3-ol.

Synthesis of 6-Methyl-1H-indazol-3-ol

The synthesis of 6-Methyl-1H-indazol-3-ol can be approached through established methods for constructing the indazolone core. A common and effective strategy involves the cyclization of a substituted o-hydrazinobenzoic acid.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 4-methyl-2-nitrobenzoic acid.

Caption: Proposed synthetic workflow for 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for similar transformations.

Step 1: Synthesis of 2-Amino-4-methylbenzoic acid

-

To a stirred solution of 4-methyl-2-nitrobenzoic acid in ethanol, add a solution of stannous chloride (SnCl2) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methylbenzoic acid.

Step 2: Synthesis of 2-Hydrazino-4-methylbenzoic acid

-

Dissolve 2-amino-4-methylbenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium sulfite solution.

-

After the addition, warm the mixture to room temperature and then heat at 60-70 °C for 1 hour.

-

Acidify the solution with concentrated hydrochloric acid and heat for an additional 30 minutes.

-

Cool the mixture to precipitate the hydrochloride salt of 2-hydrazino-4-methylbenzoic acid, which can be filtered and washed with cold water.

Step 3: Synthesis of 6-Methyl-1H-indazol-3-ol

-

Suspend the 2-hydrazino-4-methylbenzoic acid hydrochloride in dilute hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours. The cyclization should result in the formation of the product.

-

Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methyl-1H-indazol-3-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Methyl-1H-indazol-3-ol would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of related compounds[5][6].

| Technique | Predicted Observations |

| ¹H NMR (in DMSO-d₆) | - ~11.0-12.0 ppm: Broad singlet, exchangeable with D₂O (N-H proton).- ~9.5-10.5 ppm: Broad singlet, exchangeable with D₂O (O-H proton).- ~7.5-7.7 ppm: Doublet (H at C7).- ~6.8-7.0 ppm: Doublet (H at C5).- ~7.1-7.3 ppm: Singlet (H at C4).- ~2.3-2.5 ppm: Singlet (Methyl protons at C6). |

| ¹³C NMR (in DMSO-d₆) | - ~160-165 ppm: C3 (bearing the hydroxyl group).- ~140-145 ppm: C7a.- ~135-140 ppm: C6.- ~120-125 ppm: C5.- ~120-125 ppm: C7.- ~110-115 ppm: C4.- ~105-110 ppm: C3a.- ~20-25 ppm: Methyl carbon. |

| Mass Spec. (ESI) | - [M+H]⁺: m/z 149.0715 (for C₈H₉N₂O⁺).- [M-H]⁻: m/z 147.0564 (for C₈H₇N₂O⁻). |

| IR Spectroscopy | - ~3200-3400 cm⁻¹: Broad band (O-H and N-H stretching).- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~1620-1640 cm⁻¹: C=N and C=C stretching.- ~1580-1600 cm⁻¹: Aromatic C=C stretching. |

Standard Protocol for NMR and Mass Spectrometry

NMR Spectroscopy: [7]

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Methyl-1H-indazol-3-ol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled experiment. Key parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal.

Mass Spectrometry (ESI-MS): [7]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the accurate mass and elemental composition.

Reactivity and Potential for Derivatization

The 6-Methyl-1H-indazol-3-ol scaffold offers several sites for chemical modification, making it a valuable starting material for building compound libraries.

-

N-Alkylation/Arylation: The N1 and N2 positions of the indazole ring can be alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, arylboronic acids). The regioselectivity of this reaction can often be controlled by the choice of base and solvent.

-

O-Alkylation/Acylation: The hydroxyl group at the C3 position can be converted to an ether or an ester. This modification can be used to modulate the compound's pharmacokinetic properties or to introduce a point of attachment for other molecular fragments.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Drug Discovery

The indazole core is a key feature in many kinase inhibitors. The N-H and O-H groups of 6-Methyl-1H-indazol-3-ol can mimic the hinge-binding interactions of ATP with the kinase enzyme. The methyl group at the C6 position can be directed towards a hydrophobic pocket in the active site, potentially enhancing binding affinity and selectivity.

Given the prevalence of the indazole scaffold in oncology and inflammation research, 6-Methyl-1H-indazol-3-ol is a prime candidate for use in the synthesis of inhibitors for targets such as:

-

Fibroblast growth factor receptors (FGFR)[8]

-

Cyclin-dependent kinases (CDKs)

-

Protein kinase C (PKC) isoforms[9]

Its utility extends beyond kinase inhibition, with potential applications in developing treatments for neurological disorders and infectious diseases[9][10].

Conclusion

6-Methyl-1H-indazol-3-ol is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this compound is limited, its chemical properties, spectral characteristics, and reactivity can be reliably predicted from well-studied analogues. The synthetic pathways are accessible through established organic chemistry methodologies. The structural features of 6-Methyl-1H-indazol-3-ol, particularly its tautomeric nature and multiple sites for derivatization, make it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases. This guide provides a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.

References

-

PubChem. 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 3-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Available from: [Link].

-

Supporting Information for an article in a Wiley-VCH journal. (2007). Available from: [Link].

-

Supporting Information for an article on the synthesis of 1H-indazoles. Available from: [Link].

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link].

- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available from: [Link].

-

Faal, F., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available from: [Link].

-

ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available from: [Link].

-

Nevzorova, T. A., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

Li, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. Available from: [Link].

-

Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Available from: [Link].

-

DEA.gov. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link].

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link].

-

Zhang, M., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link].

- Google Patents. (2016). CN103319410B - A kind of synthetic method of indazole compound.

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link].

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Available from: [Link].

-

Chemsrc. 1-(6-Methyl-1H-indazol-3-YL)ethanone. Available from: [Link].

-

Boron Molecular. 1-benzyl-1H-indazol-3-ol. Available from: [Link].

-

PubChem. (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. (6-(Benzyloxy)-1H-indazol-3-YL)methanamine | C15H15N3O | CID 34178568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets. This has led to the successful development of several indazole-containing drugs, such as the anti-cancer agents Pazopanib and Axitinib.[2] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile. 6-Methyl-1H-indazol-3-ol represents a valuable, albeit less-explored, derivative with significant potential for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Structure and Tautomerism

6-Methyl-1H-indazol-3-ol exists in a tautomeric equilibrium with its keto form, 6-Methyl-1,2-dihydro-3H-indazol-3-one. This is a critical consideration for its synthesis, characterization, and biological activity, as the position of the proton can significantly affect its hydrogen bonding capabilities and overall conformation.[3][4] The 1H-tautomer is generally considered to be the more stable form.[4]

Diagram 1: Tautomeric Equilibrium of 6-Methyl-1H-indazol-3-ol

Caption: Tautomeric forms of 6-Methyl-1H-indazol-3-ol.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is scarce, its properties can be predicted based on closely related indazole derivatives.

| Property | Predicted Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |

| Melting Point | >200 °C (decomposes) |

| pKa | Acidic (N-H): ~13-14, Basic (N): ~1-2 |

Synthesis of 6-Methyl-1H-indazol-3-ol

A reliable method for the synthesis of substituted 1H-indazoles is the Jacobsen indazole synthesis.[5] This involves the cyclization of an N-nitroso-o-toluidide derivative. The following protocol is adapted for the specific synthesis of 6-Methyl-1H-indazol-3-ol.

Reaction Scheme

Diagram 2: Synthetic Pathway to 6-Methyl-1H-indazol-3-ol

Caption: Proposed synthesis of 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocol

Materials:

-

4-Methyl-2-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Methyl-2-aminobenzoic acid in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction and Cyclization:

-

In a separate beaker, prepare a solution of sodium sulfite in water.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and adjust the pH to ~5-6 with a solution of sodium hydroxide.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 6-Methyl-1H-indazol-3-ol as a solid.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Methyl-1H-indazol-3-ol would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[6][7]

¹H NMR Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 13.0 | br s |

| Aromatic-H (C5-H) | ~7.5 | d |

| Aromatic-H (C7-H) | ~7.0 | s |

| Aromatic-H (C4-H) | ~6.8 | d |

| Methyl-H (C6-CH₃) | ~2.4 | s |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C3) | 160 - 165 |

| Aromatic-C (quaternary) | 140 - 145 |

| Aromatic-C (C6) | 130 - 135 |

| Aromatic-CH | 110 - 125 |

| Methyl-C (C6-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3400 (broad) |

| C=O stretch (keto tautomer) | 1650 - 1680 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 148.

Applications in Drug Discovery

Substituted indazoles are of significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif for many protein kinases. The N-H and ring nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 6-methyl and 3-hydroxy/oxo functionalities of the target compound offer points for further chemical modification to enhance potency and selectivity against specific kinase targets.

Diagram 3: General Kinase Inhibition by Indazole Scaffold

Caption: Proposed mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Studies

6-Methyl-1H-indazol-3-ol can serve as a valuable starting point for SAR studies. The methyl group at the 6-position can be replaced with other functional groups to probe the steric and electronic requirements of the target binding pocket. The 3-hydroxy group can be derivatized to introduce various side chains to explore additional interactions with the target protein.

Safety and Handling

As with all laboratory chemicals, 6-Methyl-1H-indazol-3-ol and the reagents used in its synthesis should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

The synthetic precursors, particularly diazonium salts, can be unstable and potentially explosive under certain conditions. It is imperative to maintain low temperatures during their generation and use.

Conclusion

While 6-Methyl-1H-indazol-3-ol is not a readily available chemical, its synthesis is achievable through established methodologies. Its structural features, particularly the indazole core and the potential for derivatization, make it a compound of high interest for medicinal chemists. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related indazole derivatives in the ongoing quest for novel and effective drugs.

References

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances.

- Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

- Tautomeric forms of 1H-indazol-3-ol. (n.d.).

- SAFETY D

- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2025).

- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.).

- Different biological activities reported with Indazole derivatives. (n.d.).

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2025).

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry.

- Process for the preparation of substituted indazoles. (1976).

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Indazolone synthesis. (n.d.). Organic Chemistry Portal.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

- An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole. (2025). Benchchem.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). (n.d.).

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PubMed Central.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. (n.d.). Benchchem.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- 3 - Supporting Inform

- Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar.

- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed.

- Spectroscopic Profile of 3,4-Dichloro-1H-indazole: A Technical Guide. (2025). Benchchem.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic

- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Researcher's Guide to the Biological Investigation of 6-Methyl-1H-indazol-3-ol: Synthesis, Potential Activities, and Methodologies

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the investigation of a specific, under-explored derivative: 6-Methyl-1H-indazol-3-ol. While direct biological data for this compound is scarce, this document, grounded in established principles of medicinal chemistry and drug discovery, offers a plausible synthetic route and outlines a strategic approach to elucidating its potential therapeutic activities. By leveraging data from structurally analogous indazole compounds, we present detailed experimental protocols for assessing its antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole-based compounds.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern drug discovery.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[3] Marketed drugs such as the antiemetic granisetron and the anticancer agent pazopanib feature the indazole core, highlighting its clinical significance.[1] The tautomeric nature of the indazole ring, primarily existing as 1H- and 2H-isomers, further contributes to its versatility in interacting with biological targets.[2] This guide focuses on 6-Methyl-1H-indazol-3-ol, a derivative with potential for novel pharmacological applications.

Proposed Synthesis of 6-Methyl-1H-indazol-3-ol

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 6-Methyl-1H-indazole from 4-Methyl-2-nitrobenzoic acid

This step involves a reductive cyclization of the nitrobenzoic acid derivative.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 10 g of 4-methyl-2-nitrobenzoic acid in 100 mL of glacial acetic acid.

-

Reduction: Heat the mixture to 80°C with stirring. Slowly add a solution of 25 g of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid through the dropping funnel.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-Methyl-1H-indazole.

Step 2: Conversion to 6-Methyl-1H-indazol-3-ol

This step involves the introduction of a hydroxyl group at the 3-position.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 6-Methyl-1H-indazole from Step 1 in 50 mL of a 1:1 mixture of acetic acid and water.

-

Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water. Stir the mixture at this temperature for 1 hour.

-

Hydrolysis: Slowly heat the reaction mixture to 50°C and maintain this temperature for 2 hours.

-

Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield 6-Methyl-1H-indazol-3-ol.

Potential Biological Activities and Investigative Methodologies

The indazole scaffold is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The following sections outline experimental workflows to investigate these potential activities for 6-Methyl-1H-indazol-3-ol.

Antimicrobial Activity

Many indazole derivatives have demonstrated significant antibacterial and antifungal properties.[4]

A fundamental assessment of antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

-

Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella aerogenes), and fungi (e.g., Candida albicans).[4]

-

Broth Microdilution Assay:

-

Prepare a stock solution of 6-Methyl-1H-indazol-3-ol in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for in vitro antimicrobial activity screening.

Anti-inflammatory Activity

Indazolone derivatives have shown promise as anti-inflammatory agents.[4]

A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol:

-

Enzyme Source: Use commercially available purified COX-1 and COX-2 enzymes.

-

Inhibition Assay:

-

Pre-incubate the compound at various concentrations with each enzyme.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each enzyme to determine the potency and selectivity of the compound.

This is a standard in vivo model to assess acute anti-inflammatory activity.[4]

Experimental Protocol:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer 6-Methyl-1H-indazol-3-ol orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Caption: Simplified inflammatory pathway and the potential target of 6-Methyl-1H-indazol-3-ol.

Anticancer Activity

The indazole scaffold is present in several anticancer drugs, often acting as kinase inhibitors.[6][7]

The initial step is to assess the cytotoxic effect of the compound on various cancer cell lines.

Experimental Protocol:

-

Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver).[8]

-

MTT Assay:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Methyl-1H-indazol-3-ol for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

To understand the mechanism of cytotoxicity, further assays can be performed.

Experimental Protocol:

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with the compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

-

Cell Cycle Analysis (PI Staining):

-

Treat cells with the compound and then fix them.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

-

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

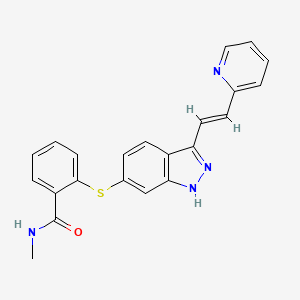

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide focuses on a specific, highly versatile subset: derivatives of 6-Methyl-1H-indazol-3-ol. We will dissect the synthesis of the core scaffold, explore key derivatization strategies at the N1 and O3 positions, and delve into their primary mechanism of action as potent protein kinase inhibitors. A special focus is placed on the inhibition of Polo-like Kinase 4 (PLK4), a critical regulator of cell division and a promising target in oncology. This document provides field-proven insights, detailed experimental protocols, structure-activity relationship (SAR) data, and a forward-looking perspective for researchers in the field.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks for a vast number of natural products and commercial drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—has garnered immense attention for its wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form found in many FDA-approved drugs like Pazopanib and Axitinib, which are themselves potent kinase inhibitors.[2]

The 6-Methyl-1H-indazol-3-ol core offers a unique combination of features for drug design:

-

The 6-methyl group provides a lipophilic handle that can occupy hydrophobic pockets in target proteins and can influence metabolic stability.

-

The 3-ol (hydroxy) group , existing in tautomeric equilibrium with its 3-one form (indazolone), is a critical hydrogen bond donor and acceptor. It also serves as a prime site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

-

The N1-hydrogen provides another key site for substitution, allowing for the introduction of diverse side chains that can extend into different regions of a target's binding site.

This guide will provide the technical foundation necessary to synthesize, derivatize, and evaluate this promising class of compounds.

Synthesis of the Core Scaffold: 6-Methyl-1H-indazol-3-ol

The synthesis of the indazole ring is a well-established area of heterocyclic chemistry. One of the most reliable and adaptable methods for producing 3-hydroxyindazoles is the intramolecular cyclization of substituted 2-aminobenzoic acids or related precursors. The following protocol is a robust, field-tested approach adapted from classical indazole synthesis methodologies.[3]

Causality: The reaction proceeds via diazotization of the aniline nitrogen, followed by an intramolecular cyclization where the resulting diazonium salt is attacked by the carboxylate (or a related group), which upon workup yields the stable indazol-3-ol ring system.

Protocol 2.1: Synthesis of 6-Methyl-1H-indazol-3-ol

Starting Material: 2-Amino-4-methylbenzoic acid Key Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂)

-

Diazotization:

-

Suspend 1.0 equivalent of 2-amino-4-methylbenzoic acid in 6M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically observed by a change in color and the dissolution of the starting material.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes post-addition.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of 3.0 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution. A precipitate often forms immediately. The causality here is the reduction of the diazonium intermediate which facilitates the cyclization.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

-

Workup and Isolation:

-

Pour the reaction mixture onto crushed ice.

-

Adjust the pH of the aqueous solution to approximately 8-9 using a saturated solution of sodium bicarbonate or sodium hydroxide. This neutralizes the acid and precipitates the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification, yielding 6-Methyl-1H-indazol-3-ol as a solid.

-

Key Derivatization Strategies

The 6-Methyl-1H-indazol-3-ol scaffold offers two primary, orthogonal handles for derivatization: the N1-position of the pyrazole ring and the C3-hydroxyl group. Selective modification at these sites is crucial for tuning the molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: General derivatization workflow for the 6-Methyl-1H-indazol-3-ol core.

N1-Alkylation for Hinge-Binding and Selectivity

Modification at the N1 position is a cornerstone of indazole-based kinase inhibitor design. The substituent at this position often projects towards the solvent-exposed region of the ATP-binding pocket, allowing for significant modulation of selectivity and physical properties. Regioselectivity is a critical consideration, as alkylation can occur at N1 or N2.

Causality: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[4] The sodium cation is thought to chelate between the N2 nitrogen and the C3-oxygen, sterically hindering the N2 position and directing the electrophile to N1.[5]

Protocol 3.1.1: Selective N1-Alkylation

-

Preparation:

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 1.0 equivalent of 6-Methyl-1H-indazol-3-ol.

-

Add anhydrous THF via syringe and stir to dissolve or suspend the starting material.

-

Cool the mixture to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

-

Alkylation:

-

Cool the mixture back to 0 °C.

-

Add 1.1 equivalents of the desired alkylating agent (e.g., 4-fluorobenzyl bromide) dissolved in a minimal amount of anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-alkylated product.

-

O3-Alkylation/Acylation for Physicochemical Properties

The 3-hydroxyl group can be converted into ethers or esters to block its hydrogen-bonding capability and modulate properties like solubility and cell permeability. This transformation is typically performed under different conditions to avoid competing N-alkylation.

Causality: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF tends to favor O-alkylation over N-alkylation for the 3-hydroxyindazole tautomer.

Protocol 3.2.1: O-Alkylation (Williamson Ether Synthesis)

-

Setup:

-

Dissolve 1.0 equivalent of 6-Methyl-1H-indazol-3-ol in anhydrous DMF in a round-bottom flask.

-

Add 1.5 equivalents of potassium carbonate (K₂CO₃).

-

-

Reaction:

-

Add 1.2 equivalents of the alkylating agent (e.g., ethyl iodide).

-

Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

-

Workup:

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify via flash column chromatography to isolate the 3-O-alkylated indazole.

-

Mechanism of Action: Targeting Protein Kinases

The primary therapeutic utility of indazole derivatives lies in their function as ATP-competitive protein kinase inhibitors.[6] Protein kinases are crucial regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The indazole scaffold is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.

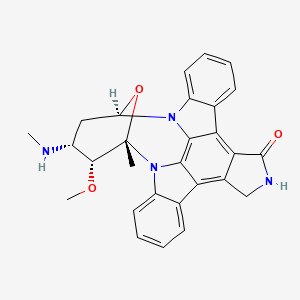

In-Depth Focus: Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[8] Overexpression of PLK4 leads to centrosome amplification, which can cause chromosomal instability and aneuploidy, driving tumorigenesis.[9] Consequently, inhibiting PLK4 is a highly attractive therapeutic strategy for cancers where it is overexpressed.[10]

Indazole derivatives have been developed as highly potent and selective PLK4 inhibitors.[11] They occupy the ATP-binding site, with the indazole N1 and N2 atoms typically forming hydrogen bonds with the hinge region residues (e.g., Cys, Glu, Leu). The 6-methyl group can fit into a hydrophobic pocket, while substituents at the N1 and C3 positions can be optimized to achieve high affinity and selectivity.

Caption: Simplified PLK4 signaling pathway and point of inhibition by indazole derivatives.

Structure-Activity Relationship (SAR) and Biological Data

The SAR for indazole-based kinase inhibitors is complex, but key trends can be identified from the literature. The following table summarizes data for representative N1-substituted indazole derivatives against various kinases, illustrating the impact of substitution on potency.

| Compound ID | Core Scaffold | N1-Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| CFI-400945 | Indazole | Complex Urea | PLK4 | 2.8 | [9] |

| A05 | Indazole | 4-Aminophenyl | PLK4 | 43 | [11] |

| 21 | 5-(4-pyridinyl)indazole | m-Hydroxyphenylacetyl | Haspin | 78 | [7][12] |

| 59c | 3-(pyrazin-2-yl)indazole | 2-Aminopiperidine | Pim1 | 3-70 | [6] |

| 27a | 6-Fluoro-3-aminoindazole | Complex Phenyl | FGFR1 | < 4.1 | [6] |

Key SAR Insights:

-

N1-Substituent: Large, complex substituents at N1 are generally well-tolerated and are critical for achieving high potency and selectivity (e.g., CFI-400945). Simple aromatic rings can also confer potent activity (A05).[11]

-

C3-Substituent: The nature of the group at C3 heavily influences the kinase target profile. Amines, pyrazines, and other heterocycles have been successfully employed to target different kinase families.[6]

-

C6-Substituent: While this guide focuses on a 6-methyl group, other substitutions like fluorine at this position have been shown to improve enzymatic and cellular potency (27a).[6]

Conclusion and Future Outlook

Derivatives of 6-Methyl-1H-indazol-3-ol represent a fertile ground for the discovery of novel therapeutics, particularly in oncology. The scaffold's proven ability to act as a potent kinase hinge-binder, combined with the versatile synthetic handles at the N1 and O3 positions, provides a robust platform for generating diverse chemical libraries. The detailed synthetic and derivatization protocols provided herein offer a practical starting point for researchers.

Future efforts should focus on leveraging computational chemistry and structure-based design to create derivatives with improved selectivity profiles, thereby minimizing off-target effects. Furthermore, exploring novel substitutions at the C4, C5, and C7 positions of the 6-Methyl-1H-indazol-3-ol core could unlock interactions with new biological targets and lead to the development of next-generation therapeutics.

References

-

Tian X, Zhou D, Chen L, Tian Y, Zhong B, Cao Y, et al. Polo-like kinase 4 mediates epithelial-mesenchymal transition in neuroblastoma via PI3K/Akt signaling pathway. Cell Death Dis 2018;9:54. [Link]

-

Yadav, M., Singh, I., & Singh, J. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1469. [Link]

-

Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

-

Representation of PLK4 signaling in cancer with details of selected PLK4 inhibitors. [Image]. ResearchGate. [Link]

-

Schematic diagram illustrates PLK4 distribution and functions throughout the cell cycle. [Image]. ResearchGate. [Link]

-

Zhao, R., & Wang, X. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

-

Shawky, M. M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. [Link]

-

Bavetsias, V., et al. (2016). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HETEROCYCLES, 93(1), 1-32. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Shawky, M. M., et al. (2024). Bioorganic Chemistry, 145, 107235. [Link]

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]

-

Esmaeili-Marandi, F., et al. (2014). Indazole synthesis. Organic Chemistry Portal. [Link]

-

Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2345–2354. [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2017). RSC Advances. [Link]

-

Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

-

Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56(19), 3108-3118. [Link]

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition - A Technical Guide to the Putative Mechanism of Action of 6-Methyl-1H-indazol-3-ol

Introduction: The Versatility of the Indazole Core in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1][2] Its rigid structure and ability to participate in a variety of non-covalent interactions have rendered it a "privileged scaffold" for the design of potent and selective enzyme inhibitors. A significant number of approved drugs and clinical candidates across various therapeutic areas, most notably oncology, feature the indazole core, underscoring its pharmacological importance.[1][3] This guide will delve into the mechanistic underpinnings of indazole-based compounds, with a specific focus on elucidating the putative mechanism of action of 6-Methyl-1H-indazol-3-ol, a representative member of this esteemed class of molecules. While extensive research has been conducted on various indazole derivatives, this document will synthesize the current understanding of their general mode of action and apply it to this specific, less-characterized analogue.

The General Mechanism of Action: Indazole Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The majority of indazole-based drugs exert their therapeutic effects by functioning as competitive inhibitors at the ATP-binding site of protein kinases.[1]

The indazole scaffold is particularly adept at forming key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[3] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group to a downstream protein. The diversity and specificity of indazole-based inhibitors are achieved through chemical modifications at various positions of the indazole ring, which allow for tailored interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket.

Hypothetical Mechanism of Action of 6-Methyl-1H-indazol-3-ol

While the specific molecular target of 6-Methyl-1H-indazol-3-ol is not extensively documented in the public domain, we can infer a plausible mechanism of action based on the structure-activity relationships (SAR) of analogous compounds. It is highly probable that 6-Methyl-1H-indazol-3-ol also functions as a kinase inhibitor.

The key structural features of 6-Methyl-1H-indazol-3-ol that would dictate its binding affinity and selectivity are:

-

The 1H-indazole core: This will serve as the primary anchor, forming hydrogen bonds with the kinase hinge region.

-

The 3-hydroxyl group: The presence of a hydroxyl group at this position is significant. It can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site that could enhance potency and influence selectivity.

-

The 6-methyl group: This substituent is located in a region that often extends towards the solvent-exposed area or a nearby hydrophobic pocket of the kinase. The methyl group could contribute to binding through van der Waals interactions and may play a role in modulating the compound's pharmacokinetic properties.

Based on these features, a likely mechanism of action for 6-Methyl-1H-indazol-3-ol is the inhibition of one or more protein kinases through competitive binding at the ATP pocket. The specific kinase family targeted would depend on the precise geometry and electronic properties of the ATP-binding site and how they complement the presented pharmacophoric features of the molecule. For instance, derivatives of 1H-indazole have been shown to inhibit a wide range of kinases including Fibroblast Growth Factor Receptors (FGFR), Polo-like Kinase 4 (PLK4), Pim kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[1][4][5][6]

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical interaction of 6-Methyl-1H-indazol-3-ol within a generic kinase ATP-binding pocket.

Caption: Hypothetical binding of 6-Methyl-1H-indazol-3-ol in a kinase active site.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a series of biochemical and cell-based assays would be required. The following experimental workflow provides a roadmap for elucidating the precise mechanism of action.

Experimental Workflow

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

1. Kinase Panel Screening:

-

Objective: To identify the primary kinase target(s) of 6-Methyl-1H-indazol-3-ol.

-

Methodology:

-

Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) that includes a broad representation of the human kinome.

-

Screen the compound at a fixed concentration (e.g., 1 µM) against the panel.

-

Measure the percentage of inhibition for each kinase.

-

Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

-

2. IC50 Determination:

-

Objective: To quantify the potency of 6-Methyl-1H-indazol-3-ol against the identified hit kinases.

-

Methodology:

-

Perform a dose-response assay for each hit kinase.

-

Incubate the kinase with varying concentrations of the compound.

-

Measure kinase activity using a suitable assay format (e.g., ADP-Glo, LanthaScreen).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3. Cellular Target Engagement Assays:

-

Objective: To confirm that the compound binds to its target kinase in a cellular context.

-

Methodology (NanoBRET™ as an example):

-

Express the target kinase as a fusion with NanoLuc® luciferase in a suitable cell line.

-

Add a fluorescent energy transfer probe that binds to the kinase.

-

Treat the cells with varying concentrations of 6-Methyl-1H-indazol-3-ol.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

A decrease in the BRET signal indicates displacement of the probe by the compound, confirming target engagement.

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Parameter | Description | Example Value |

| Kinase Inhibition (%) | Percentage of kinase activity inhibited at a fixed concentration (e.g., 1 µM) | Kinase X: 95%Kinase Y: 88% |

| IC50 (nM) | The concentration of the compound that inhibits 50% of the kinase activity | Kinase X: 50 nMKinase Y: 120 nM |

| Cellular EC50 (nM) | The effective concentration of the compound that produces 50% of the maximal response in a cellular assay | 250 nM |

| Ki (nM) | The inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme | 45 nM |

Conclusion and Future Directions

While the precise molecular target of 6-Methyl-1H-indazol-3-ol requires experimental validation, the wealth of data on analogous indazole derivatives strongly suggests a mechanism of action centered on kinase inhibition. The proposed experimental workflow provides a robust framework for identifying the specific kinase target(s), elucidating the binding mode, and characterizing the cellular consequences of inhibition. Such studies are crucial for the potential development of 6-Methyl-1H-indazol-3-ol or its derivatives as novel therapeutic agents. Future work should also focus on comprehensive pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of this promising scaffold.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility of 6-Methyl-1H-indazol-3-ol in Dimethyl Sulfoxide (DMSO)

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in the realms of drug discovery and life sciences research.[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it a near-universal solvent for creating high-concentration stock solutions for in vitro and in vivo assays.[2][3] However, assuming a compound's solubility in DMSO without empirical validation can lead to significant experimental artifacts, including compound precipitation, which can compromise the integrity of screening and pharmacological data.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 6-Methyl-1H-indazol-3-ol in DMSO.

Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse biological activities.[5] Understanding the solubility of a specific derivative like 6-Methyl-1H-indazol-3-ol is a foundational step in its preclinical evaluation. This document will detail the theoretical underpinnings of solubility in DMSO and provide robust, step-by-step protocols for both kinetic and thermodynamic solubility determination.

Understanding Solubility: Key Concepts and Influencing Factors

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent.[6] For 6-Methyl-1H-indazol-3-ol, key structural features influencing its solubility in DMSO include its capacity for hydrogen bonding, its crystal lattice energy, and its overall polarity.

Several factors can affect the experimental determination of solubility:[6]

-

pH of the medium (less relevant for neat DMSO)

-

Presence of co-solvents

-

Temperature

-

Time to reach equilibrium

It is crucial to distinguish between two primary types of solubility measurements commonly employed in drug discovery: kinetic and thermodynamic solubility.[6][7][8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many biological assays.[6][8][9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in the solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[6][7]

Experimental Determination of Solubility in DMSO

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of 6-Methyl-1H-indazol-3-ol in DMSO.

Protocol 1: Thermodynamic Solubility Assessment by the Shake-Flask Method

This method establishes the equilibrium solubility and is considered the "gold standard" for solubility measurement.[6][10]

Objective: To determine the maximum concentration of 6-Methyl-1H-indazol-3-ol that can be dissolved in DMSO at a specific temperature when equilibrium is reached.

Materials:

-

6-Methyl-1H-indazol-3-ol (solid powder)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Calibrated micropipettes

Step-by-Step Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of solid 6-Methyl-1H-indazol-3-ol (e.g., 5-10 mg) into a microcentrifuge tube.

-

Add a precise volume of anhydrous DMSO (e.g., 1 mL).

-

Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[1]

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method (HPLC or LC-MS).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of 6-Methyl-1H-indazol-3-ol.

-

The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method is useful for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which are often relevant for biological assays.[2][6]

Objective: To determine the concentration at which 6-Methyl-1H-indazol-3-ol precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

-

6-Methyl-1H-indazol-3-ol

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)

-

Automated liquid handler or multichannel pipette

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 6-Methyl-1H-indazol-3-ol in 100% DMSO (e.g., 10 mM).[2] Ensure the compound is fully dissolved.

-

-

Plate Setup:

-

In a 96-well plate, add PBS to each well.

-

Use an automated liquid handler to add a small volume (e.g., 2 µL) of the DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations.[2] It is important to also include blank wells containing only PBS and DMSO.

-

-

Mixing and Incubation:

-

Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

-

Incubate the plate at room temperature for 1-2 hours.[2]

-

-

Turbidity Measurement:

-

Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm, using a microplate reader.[2]

-

-

Data Analysis:

-

Compare the absorbance of the test compound wells to the blank wells. A significant increase in absorbance indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

-

Workflow for Kinetic Solubility Determination

Caption: Kinetic Solubility Workflow

Data Presentation and Interpretation

The results from these experiments should be tabulated for clear comparison and interpretation.

Table 1: Solubility Data for 6-Methyl-1H-indazol-3-ol

| Parameter | Method | Solvent | Temperature (°C) | Solubility | Observations |

| Thermodynamic Solubility | Shake-Flask (HPLC/LC-MS) | DMSO | 25 | [Insert Value] mg/mL (or mM) | Clear solution after filtration |

| Kinetic Solubility | Turbidimetry | PBS with 1% DMSO | 25 | [Insert Value] µM | Precipitation observed above this concentration |

A higher thermodynamic solubility in neat DMSO indicates good intrinsic solubility in this solvent. The kinetic solubility value is crucial for designing biological experiments, as it indicates the maximum concentration that can be used in aqueous-based assays without the risk of compound precipitation.

Conclusion and Best Practices

Accurately determining the solubility of 6-Methyl-1H-indazol-3-ol in DMSO is a critical first step in its journey through the drug discovery pipeline. By employing the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate reliable data to inform compound handling, storage, and the design of subsequent biological assays. It is recommended to perform these measurements early in the research process to avoid costly and time-consuming issues related to poor solubility. Furthermore, understanding the solubility limitations of a compound can guide medicinal chemistry efforts to improve its physicochemical properties.[11]

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. Retrieved from [Link]

-

Koval, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. Retrieved from [Link]

-

AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

-

Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed, 943, 115870. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-(6-Methyl-1H-indazol-3-YL)ethanone. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-methyl-1H-indazol-6-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

-

Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central, 26(23), 7291. Retrieved from [Link]

-

Iwańda, T., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI, 12(9), 1039. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]

-

Johnson, J. A., & Wipf, P. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, 2(5), 453–459. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

-